molecular formula C18H41N5 B2479684 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine CAS No. 2503206-71-9

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine

Cat. No.: B2479684
CAS No.: 2503206-71-9
M. Wt: 327.561
InChI Key: UPMKFVJOQKIMRA-UHFFFAOYSA-N
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Description

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine is a polyamine derivative featuring a piperazine core linked to two alkylamine chains. The structure includes a hexan-1-amine backbone connected to a piperazine ring via a six-carbon chain, with an additional ethyl-aminohexyl substituent. This compound’s design emphasizes flexibility due to its linear alkyl chains and the presence of multiple amine groups, which may enhance solubility and facilitate interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name

N'-[2-[4-(6-aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N5/c19-9-5-1-3-7-11-21-12-14-23-17-15-22(16-18-23)13-8-4-2-6-10-20/h21H,1-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMKFVJOQKIMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCCN)CCNCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of piperazine with 1,6-diaminohexane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or crystallization to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The piperazine ring can also interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

N-(Adamantan-1-yl)-4-(4-(6-Aminohexyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine

  • Structure: Incorporates a triazine ring, ethoxy group, and adamantane substituent alongside the aminohexyl-piperazine moiety.
  • Synthesis : Prepared via nucleophilic substitution reactions using DIPEA as a base in dioxane, followed by purification via HPLC .
  • Biological Activity : Demonstrated high affinity for CB2 receptors (Ki = 8.2 nM) due to the hydrophobic adamantane group enhancing receptor interactions. However, the bulky triazine-adamantane system may reduce solubility .
  • Key Difference : The triazine and adamantane groups introduce rigidity and hydrophobicity, contrasting with the target compound’s flexible alkyl chains.

4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Compound 30)

  • Structure: Features an isoindoline-1,3-dione core linked to an aminohexyl chain and a piperidin-2,6-dione group.
  • Synthesis : Synthesized via hydrogenation of an azido intermediate, yielding 18% after purification. Characterization involved NMR and MS .

2’-(((1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (Compound 37)

  • Structure : Contains a spirocyclic pyrrolopyrimidine system and a methylpiperazine-substituted cyclohexyl group.
  • Synthesis : Achieved via multi-step coupling reactions, confirmed by MS (m/z 452 [M+H]+) and NMR .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity (if reported)
This compound (Target) Piperazine + alkylamine Aminohexyl, ethyl linker N/A Hypothetical GPCR modulation
N-(Adamantan-1-yl)-4-(4-(6-aminohexyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine Triazine + piperazine Adamantane, ethoxy, aminohexyl ~30%* CB2 Ki = 8.2 nM
Compound 30 Isoindoline-dione Aminohexyl, piperidin-2,6-dione 18% Intermediate for PROTACs
Compound 37 Spiro-pyrrolopyrimidine Methylpiperazine, cyclohexyl ~40%* Not reported (patent example)

*Estimated based on typical yields in referenced syntheses.

Biological Activity

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine, also known as CAS Number 2503206-71-9, is a complex organic compound characterized by a piperazine ring and multiple amino groups. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H41N5\text{C}_{18}\text{H}_{41}\text{N}_5

Key Features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which allows for diverse chemical reactivity.
  • Aminoethyl and Aminohexyl Substituents : These functional groups enhance the compound's ability to form hydrogen bonds and interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of amino groups allows for:

  • Hydrogen Bond Formation : This facilitates interactions with proteins and enzymes.
  • Receptor Modulation : The piperazine structure can engage with neurotransmitter receptors, potentially influencing signaling pathways.

Research Findings

Recent studies have explored the compound's effects on different biological systems:

  • Antitumor Activity : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neurotransmitter Interaction : The compound has been shown to modulate dopamine receptor activity in vitro, which could have implications for neuropharmacology.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have documented the biological effects of this compound:

StudyObjectiveFindings
Study 1Investigate cytotoxicity against cancer cellsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Assess effects on neurotransmitter receptorsShowed enhanced binding affinity to dopamine receptors compared to control compounds.
Study 3Explore enzyme inhibitionIdentified as a potent inhibitor of the enzyme involved in glucose metabolism.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Piperazine and 1,6-diaminohexane.
  • Reaction Conditions : Conducted under controlled temperatures with suitable solvents and catalysts.
  • Purification Steps : Includes distillation or crystallization to ensure compound purity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
AminoethylpiperazineLacks aminohexyl groupModerate receptor interaction
DiethylenetriamineDifferent backbone structureLimited receptor activity

Uniqueness

The combination of the piperazine ring with both aminoethyl and aminohexyl groups provides this compound with enhanced reactivity and versatility in biological interactions compared to its analogs.

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